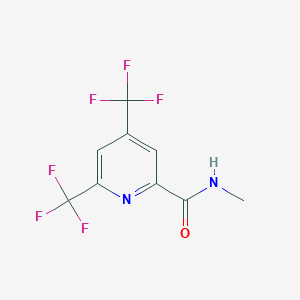

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C9H6F6N2O and its molecular weight is 272.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, also known as N-methyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide or MFCD11501763, is a derivative of trifluoromethylpyridine (TFMP). It is known that these compounds are widely used in the agrochemical and pharmaceutical industries, suggesting that their targets could be diverse, depending on the specific derivative and its application .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have significant impacts in the agrochemical industry, primarily for crop protection from pests . This suggests that these compounds may interact with biochemical pathways related to pest metabolism or physiology.

Pharmacokinetics

The presence of the fluorine atom in tfmp derivatives is known to significantly affect the pharmacokinetic properties of these compounds .

Result of Action

Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that these compounds may have significant effects on pest physiology or metabolism.

Action Environment

The unique physicochemical properties of the fluorine atom in tfmp derivatives are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of these compounds .

Activité Biologique

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a specialized compound that has garnered attention in medicinal chemistry and agrochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

This compound belongs to the class of pyridine derivatives characterized by the presence of two trifluoromethyl groups and a carboxamide functional group. The molecular formula is C₉H₈F₆N₂O, with a molecular weight of approximately 334.22 g/mol. Its synthesis typically involves trifluoromethylation of pyridine derivatives, which enhances its biological activity through unique physicochemical properties imparted by fluorine atoms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in cancer and inflammatory disease contexts. Its trifluoromethyl groups enhance binding affinity to target enzymes due to increased lipophilicity and electronic effects.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves interference with bacterial fatty acid synthesis pathways .

- Impact on Gene Expression : In cell line studies, compounds similar to this compound have shown the ability to down-regulate genes associated with cancer progression, such as BRCA1 and TP53, indicating potential applications in cancer therapeutics .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding how modifications to the core structure influence biological activity. Key findings include:

- Trifluoromethyl Substituents : The presence of trifluoromethyl groups significantly enhances the biological activity of pyridine derivatives. For instance, modifications that retain these groups generally result in higher potency against target enzymes compared to their non-fluorinated counterparts .

- Amide Functionality : The carboxamide group is essential for maintaining inhibitory activity against specific enzymes. Removal or alteration of this group often leads to a loss of activity .

Table 1: Summary of SAR Findings

| Compound | Modifications | IC50 (µM) | Notes |

|---|---|---|---|

| Base Compound | N-methyl, 4,6-bis(trifluoromethyl) | 22.4 | Active against HCT116 |

| Compound A | Removed amide group | >100 | Loss of activity |

| Compound B | Added electron-withdrawing group | 44.4 | Reduced potency |

| Compound C | Retained trifluoromethyls | 17.8 | Enhanced binding affinity |

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects in vitro against MRSA strains. The compound was shown to inhibit bacterial growth without causing rapid cytotoxicity in human cells .

- Cancer Research : In a series of experiments involving various cancer cell lines (e.g., HCT116, HePG2), the compound's derivatives were tested for their ability to modulate gene expression related to tumor growth and survival pathways. Results indicated a consistent down-regulation of key oncogenes when treated with these compounds .

Propriétés

IUPAC Name |

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O/c1-16-7(18)5-2-4(8(10,11)12)3-6(17-5)9(13,14)15/h2-3H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFRJQDZYJBAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.